
Naporafenib
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naporafenib is a pan-RAF kinase inhibitor that has been studied in the context of advanced solid tumors harboring MAPK pathway alterations[“].
In biochemical reactions, Naporafenib plays a significant role by inhibiting the RAF kinase, a key component of the MAPK signaling pathway. This pathway is crucial for cell proliferation and survival, and its alterations are often found in various types of cancer[“].
At the cellular level, Naporafenib affects the function of cells by targeting and inhibiting the RAF kinase, thereby disrupting the MAPK signaling pathway[“]. This disruption can lead to the inhibition of cell proliferation and induction of cell death[“].
The molecular mechanism of Naporafenib involves the inhibition of the RAF kinase, which in turn disrupts the MAPK signaling pathway[“]. This disruption can affect the function of various proteins and enzymes involved in cell proliferation and survival[“].
作用机制
Target of Action Naporafenib is a pan-RAF kinase inhibitor[“][“]. It targets the RAF kinase, is a key component of the MAPK signaling pathway[“].
Mode of Action Naporafenib interacts with its target, the RAF kinase, by inhibiting its activity. This inhibition disrupts the MAPK signaling pathway, which is crucial for cell proliferation and survival[“].
Result of Action The disruption of the MAPK signaling pathway by Naporafenib can lead to the inhibition of cell proliferation and induction of cell death[“]. It has shown preliminary proof-of-concept in multiple indications[“].
生物化学性质
Naporafenib is an ATP-competitive inhibitor of the BRAF and v-raf-1 Murine Leukemia Viral Oncogene Homolog 1 (CRAF) protein kinases[“]. It has sub-nanomolar inhibitory concentration 50% values in biochemical assays[“]. It has demonstrated efficacy in a wide range of MAPK pathway-driven human cancer cell lines and in-vivo tumor xenografts. Naporafenib is a pan-RAF kinase inhibitor[“].
Cellular Effects: Naporafenib has been studied in patients with advanced solid tumors harboring MAPK pathway alterations[“]. It has been shown to have potent and long-lasting dimerizing effects. It has been used in combination with trametinib in patients with NRAS-mutant melanoma[“].
Molecular Mechanism: Naporafenib works by inhibiting the RAF kinases, which are key players in the MAPK signaling pathway[“]. This pathway is often altered in various types of cancer, leading to uncontrolled cell growth. By inhibiting RAF kinases, Naporafenib can help to slow down or stop this uncontrolled growth[“].
Time Effect: The effect of Naporafenib does change over time. In a phase Ib escalation/expansion study, Naporafenib showed promising preliminary antitumor activity in patients with NRAS-mutant melanoma[“]. The study reported that the objective response rate, median duration of response, and median progression-free survival varied depending on the dosage of Naporafenib[“].
未来方向
Future research directions for Naporafenib are likely to include exploring new clinical applications, investigating its cardiovascular safety profile, assessing long-term benefits and efficacy, exploring oral administration and targeted delivery systems, accelerating drug development through exploratory studies, and implementing basket studies for personalized medicine.
Exploring New Clinical Applications: Studies on similar compounds such as Regorafenib have shown promise in treating conditions like metastatic colorectal cancer and gastrointestinal stromal tumors, suggesting potential areas for future exploration with Naporafenib (Strumberg et al., 2012), (Demetri et al., 2013).
Investigating Cardiovascular Safety Profiles: Considering the safer cardiovascular risk profile of Naproxen compared to other NSAIDs, further research could focus on understanding and improving this aspect to enhance patient safety.
Assessing Long-Term Benefits and Efficacy: Continuing research to evaluate the long-term benefits and efficacy of Naporafenib in various applications, similar to studies conducted on related compounds, could be an important future direction (Ben-Ami et al., 2016).
Oral Administration and Targeted Delivery Systems: Research could explore oral administration and targeted delivery systems for Naporafenib, as these approaches have shown promise in other related studies (El-Kamel et al., 2008).
Accelerating Drug Development through Exploratory Studies: Leveraging exploratory investigational new drug studies could accelerate the development of Naporafenib by allowing early evaluations of essential drug characteristics in humans (Jacobson-Kram & Mills, 2008).
Basket Studies for Personalized Medicine: Conducting 'basket studies' to match individuals with specific mutations in their tumors to therapies like Naporafenib could be a significant step towards personalized medicine (Willyard, 2013).
属性
IUPAC Name |
N-[3-[2-(2-hydroxyethoxy)-6-morpholin-4-ylpyridin-4-yl]-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25F3N4O4/c1-16-2-3-19(30-24(34)17-4-5-29-21(12-17)25(26,27)28)15-20(16)18-13-22(32-6-9-35-10-7-32)31-23(14-18)36-11-8-33/h2-5,12-15,33H,6-11H2,1H3,(H,30,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPXBTCUIIGYCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)C(F)(F)F)C3=CC(=NC(=C3)OCCO)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25F3N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naporafenib | |
CAS RN |
1800398-38-2 |
Source


|
| Record name | Naporafenib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800398382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NAPORAFENIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15JL80DG6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

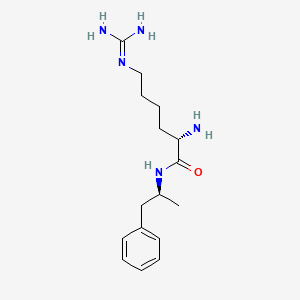
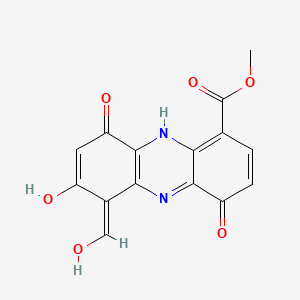
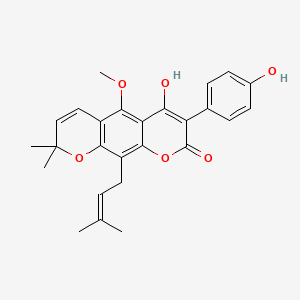

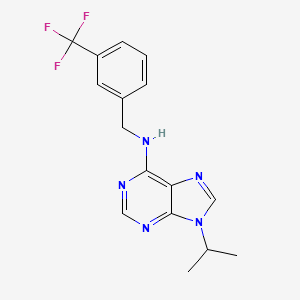
![3-[3-[3-[3-[Bis(4-methoxyphenyl)-phenylmethoxy]propoxy]-2,2-bis[3-[bis(4-methoxyphenyl)-phenylmethoxy]propoxymethyl]propoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B608632.png)
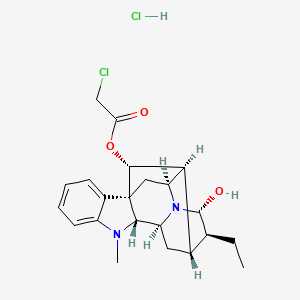
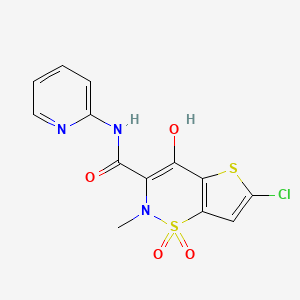

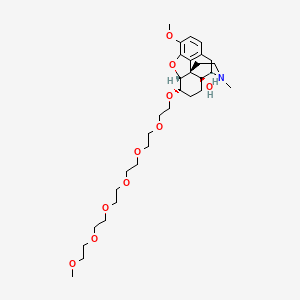
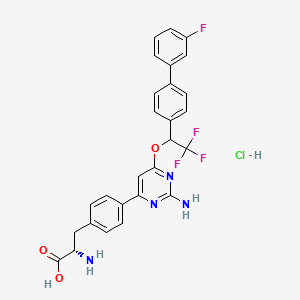
![2-((6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-yl)thio)acetic acid](/img/structure/B608646.png)
![4-[3-(2-Methoxy-pyridin-3-yl)-pyrazolo[1,5-a]pyrimidin-5-yl]-piperazine-1-carboxylic acid isopropyl ester](/img/structure/B608648.png)